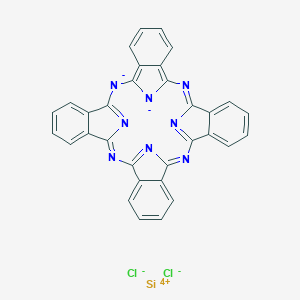

邻苯二甲腈二氯硅烷

描述

Phthalocyanines are a group of macrocyclic compounds that have garnered significant interest due to their unique electronic, magnetic, and photophysical properties. These compounds are characterized by their delocalized pi-electronic structure, which imparts them with fascinating physical properties and makes them suitable for various scientific and technological applications . Phthalocyanines and their derivatives, such as phthalocyaninato-polysiloxanes, have been extensively studied for their potential in nanotechnology, molecular electronics, and as components in molecular materials .

Synthesis Analysis

The synthesis of phthalocyanines and their derivatives involves various strategies to incorporate functional groups that can enhance their properties and applications. For instance, the synthesis of liquid crystalline crown ether-substituted phthalocyanines has been described, which involves the formation of metal-free and dihydroxysilicon derivatives of tetrakis[4',5'-bis(decoxy)benzo-18-crown-6]phthalocyanine . Additionally, the synthesis of phthalocyaninato polysiloxanes substituted with different crown ether moieties has been reported, where the degree of polymerization varies with the size of the crown ether rings . These synthetic approaches enable the creation of materials with tailored properties for specific applications.

Molecular Structure Analysis

The molecular structure of phthalocyanines is crucial in determining their physical and chemical properties. X-ray measurements have been used to determine the structures of the crystalline phase and the mesophase of metal-free phthalocyanines . NMR spectroscopy has revealed that phthalocyaninato polysiloxanes have a rigid structure with staggered phthalocyaninato units . The orientation and assembly of these molecules at surfaces or in polymeric scaffolds are essential for their function in molecular materials .

Chemical Reactions Analysis

Phthalocyanines undergo various chemical reactions that are significant for their applications in materials science. For example, the dihydroxysilicon phthalocyanine can be polymerized to form a polysiloxane, which increases its electronic conductivity . The reactivity of phthalocyanines with metal ions and their ability to form stable monolayers at the air-water interface are also notable, as these properties can be exploited in the construction of molecular wires and ionoelectronics .

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalocyanines are diverse and depend on their molecular structure and substituents. Liquid crystalline phthalocyanines exhibit phase transitions, such as the crystalline phase to mesophase transition, and can form gels and networks of fibers through self-assembly . The electronic conductivity of phthalocyaninato polysiloxanes increases upon polymerization, and these materials can conduct sodium ions . The thermorefractive and nonlinear optical properties of isotropic liquid phthalocyanine compounds with peripheral polydimethylsiloxane oligomer substitution have been observed, along with their unusual metal substitution reactivity and aggregation behavior . Additionally, the phase behavior, thermooptical properties, and phase morphology of side chain polysiloxanes with phthalocyanine moieties have been examined .

科学研究应用

邻苯二甲酸盐研究概述

邻苯二甲酸盐对环境和健康的影响

邻苯二甲酸盐是普遍存在的环境污染物,以在工业中用作增塑剂和化妆品添加剂而闻名。它们被归类为内分泌干扰物 (EDC),与各种健康问题有关,包括生育问题、呼吸系统疾病、儿童肥胖症和神经心理疾病。研究强调了人类广泛接触邻苯二甲酸盐,而儿童尤其脆弱。研究表明,得益于严格的法规,全球人类邻苯二甲酸盐暴露呈下降趋势 (I. Katsikantami 等,2016 年)。

邻苯二甲酸盐和代谢组学

代谢组学已成为评估化学物质(包括邻苯二甲酸盐和双酚 A (BPA))引起的生理破坏的宝贵工具。这种方法揭示了暴露于这些化学物质后主要代谢途径的变化,有助于了解它们对人类健康的影响并支持监管政策的制定 (Cristina Gómez & H. Gallart-Ayala,2018 年)。

风险评估和监管

研究还集中在邻苯二甲酸盐的发育和生殖毒性上,导致人们对其对人类的潜在健康风险越来越担忧。这促使采取监管措施来限制接触并减轻风险,特别是在儿童和孕妇等弱势群体中。研究提倡进行全面的风险评估,考虑对各种邻苯二甲酸盐的累积暴露,反映了它们的广泛使用和协同效应的可能性 (J. Lyche 等,2009 年)。

安全和危害

未来方向

Phthalocyanines exhibit superior photoproperties that make them attractive for various applications, including photodynamic therapy of cancer . Efforts are ongoing to improve their photodynamic efficacy and to develop advanced phthalocyanines with optimized photoproperties, dual therapeutic actions, tumor-targeting properties, and specific activation at tumor sites .

作用机制

Mode of Action

It’s plausible that the compound could interact with its targets through various types of chemical bonds, leading to changes in the structure or function of these targets .

Biochemical Pathways

The compound’s interactions with biological targets could potentially influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets within the body .

Result of Action

The compound’s interactions with its targets could potentially lead to various cellular responses .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of Phthalocyanatodichlorosilane .

属性

IUPAC Name |

2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;silicon(4+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16N8.2ClH.Si/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;;/h1-16H;2*1H;/q-2;;;+4/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHSPVIOKFLGPK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Si+4].[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H16Cl2N8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801014816 | |

| Record name | Phthalocyanatodichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801014816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phthalocyanatodichlorosilane | |

CAS RN |

19333-10-9 | |

| Record name | Phthalocyanatodichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019333109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicon, dichloro[29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (OC-6-12)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phthalocyanatodichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801014816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B99931.png)